Miglustat

Description

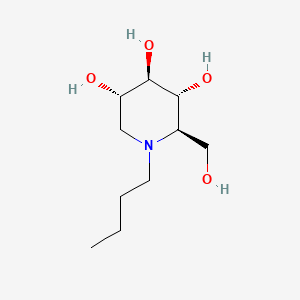

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRORFVVSGFNRO-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045618 | |

| Record name | Miglustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L | |

| Record name | Miglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72599-27-0 | |

| Record name | Miglustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72599-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miglustat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072599270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN3S497AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-172 °C, 169 - 172 °C | |

| Record name | Miglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglustat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Miglustat's Mechanism of Action in Glycosphingolipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Miglustat, a pivotal therapeutic agent in the management of certain lysosomal storage disorders. The core of this compound's therapeutic efficacy lies in its function as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the initial and rate-limiting step in the biosynthesis of most glycosphingolipids. This document will detail the biochemical pathways, present quantitative data on this compound's inhibitory effects, and provide comprehensive experimental protocols for the assessment of its activity. Visual representations of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction: The Role of Glycosphingolipids and Lysosomal Storage Disorders

Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in cell signaling, recognition, and adhesion. The synthesis of GSLs is a stepwise process initiated by the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. In several lysosomal storage disorders, such as Gaucher disease and Niemann-Pick disease type C, genetic mutations lead to a deficiency in the enzymes responsible for the degradation of GSLs. This results in the pathological accumulation of these lipids within lysosomes, leading to cellular dysfunction and a wide range of clinical manifestations.

This compound (N-butyldeoxynojirimycin) is an iminosugar that serves as a cornerstone of substrate reduction therapy (SRT). The principle of SRT is to decrease the rate of GSL biosynthesis to a level that the residual catabolic enzyme activity can manage, thereby preventing the accumulation of the substrate and alleviating the symptoms of the disease.[1][2]

Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase

This compound's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS).[3][4] As a synthetic analogue of D-glucose, this compound mimics the natural substrate of GCS, ceramide, and binds to the enzyme's active site. This binding event prevents the natural substrate, ceramide, from accessing the active site, thereby inhibiting the formation of glucosylceramide.[4] By blocking this initial step, this compound effectively reduces the overall rate of synthesis of a broad range of downstream GSLs.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound on GCS and its therapeutic effects have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against Glucosylceramide Synthase

| Parameter | Value | Cell Type/Enzyme Source | Reference |

| IC50 | 10 - 50 µM | Various cell types | [5] |

Table 2: Clinical Efficacy of this compound in Type 1 Gaucher Disease (12-month study)

| Parameter | Mean Reduction from Baseline | p-value | Reference |

| Spleen Volume | 19% | < 0.001 | |

| Liver Volume | 12% | < 0.001 | |

| Chitotriosidase Levels | 16.4% | < 0.001 |

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Sandhoff Disease

| Treatment | Mean Lifespan (days) | Neurological Symptom Onset (days) | Reference |

| Untreated | ~120 | ~90 | |

| This compound | ~150 | Delayed |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for GCS using a cell-free system with a fluorescently labeled substrate.

Materials:

-

Cell line or tissue expressing GCS

-

Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 250 mM sucrose, protease inhibitors)

-

Assay buffer (e.g., 100 mM sodium cacodylate pH 7.4, 2 mM EDTA, 2 mM dithiothreitol)

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

This compound

-

Chloroform/methanol solvent mixture

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Fluorescence plate reader or TLC scanner

Procedure:

-

Microsome Preparation: Homogenize cells or tissue in homogenization buffer and prepare microsomes by differential centrifugation. Determine protein concentration of the microsomal fraction.

-

Assay Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of NBD-C6-ceramide, and varying concentrations of this compound.

-

Enzyme Reaction: Initiate the reaction by adding the microsomal preparation and a saturating concentration of UDP-glucose. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Quantification: Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) under UV light and quantify their intensity using a fluorescence scanner.

-

IC50 Calculation: Calculate the percentage of GCS inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification of Glycosphingolipids in Animal Tissues

This protocol outlines a method for the extraction and quantification of GSLs from animal tissues to assess the in vivo efficacy of this compound.

Materials:

-

Animal tissue (e.g., liver, spleen, brain)

-

Chloroform, methanol, water

-

DEAE-Sephadex column

-

Ceramide glycanase

-

Fluorescent labeling agent (e.g., 2-aminobenzamide)

-

HPLC system with a fluorescence detector

Procedure:

-

Tissue Homogenization and Lipid Extraction: Homogenize the tissue in water and extract the total lipids using a chloroform/methanol/water mixture.

-

GSL Enrichment: Separate the GSLs from other lipids by passing the total lipid extract through a DEAE-Sephadex column.

-

Glycan Release: Cleave the glycan headgroups from the ceramide backbone using ceramide glycanase.

-

Fluorescent Labeling: Label the released glycans with a fluorescent tag.

-

HPLC Analysis: Separate and quantify the fluorescently labeled glycans by HPLC. The amount of each glycan corresponds to the amount of the parent GSL in the tissue.

Assessment of Motor Function in a Mouse Model of a Lysosomal Storage Disorder

This section describes common behavioral tests used to evaluate the neurological effects of this compound in mouse models of GSL storage diseases.

Tests:

-

Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. Mice with neurological deficits will typically fall off sooner than healthy controls.

-

Beam Walk Test: This test evaluates balance and gait. Mice are required to traverse a narrow, elevated beam. The time taken to cross and the number of foot slips are measured.

-

Grip Strength Test: This test measures forelimb muscle strength. The mouse is allowed to grasp a wire grid, and the force required to pull the mouse off the grid is recorded.

Conclusion

This compound's mechanism of action as a competitive and reversible inhibitor of glucosylceramide synthase is a well-established principle of substrate reduction therapy for glycosphingolipid storage disorders. By reducing the biosynthesis of glucosylceramide, this compound effectively mitigates the pathological accumulation of GSLs, leading to clinical benefits in patients with diseases such as type 1 Gaucher disease. The quantitative data from in vitro, preclinical, and clinical studies consistently support its efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation and development of substrate reduction therapies for a range of metabolic disorders.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. researchgate.net [researchgate.net]

- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Miglustat's Effect on Lysosomal Storage Disorders: A Technical Guide

Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 distinct inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes of cells.[1] This storage can lead to a wide range of clinical symptoms, affecting multiple organ systems and often resulting in progressive and severe disability. Many LSDs, particularly the glycosphingolipidoses, involve the pathological accumulation of glycosphingolipids (GSLs) due to deficiencies in specific lysosomal hydrolases.[1]

One innovative therapeutic strategy for these disorders is Substrate Reduction Therapy (SRT). The goal of SRT is not to replace the deficient enzyme but to decrease the rate of synthesis of the accumulating substrate.[2] By balancing the rate of substrate synthesis with the cell's residual degradative capacity, SRT aims to prevent or reduce the pathological storage of these molecules.[2] Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule and the prototypic compound for SRT in GSL storage disorders.[3] This guide provides an in-depth technical overview of its mechanism, clinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs—the transfer of glucose to ceramide.[1][4] By inhibiting this initial step, this compound effectively reduces the production of glucosylceramide and all subsequent GSLs in the pathway, including gangliosides like GM1, GM2, and GM3.[4][5][6] This reduction in substrate load alleviates the burden on the compromised lysosomal system, thereby mitigating the cellular pathology.[5]

While GCS inhibition is its principal therapeutic action, studies have suggested other potential mechanisms. This compound is known to inhibit non-lysosomal glucosylceramidase (GBA2) with a potency 60 times greater than its inhibition of GCS.[3] Additionally, for certain mutant forms of the glucocerebrosidase enzyme (deficient in Gaucher disease), this compound may act as a pharmacological chaperone, aiding in the correct folding and trafficking of the enzyme to the lysosome, thus increasing its residual activity.[3][7][8]

Clinical Applications and Efficacy

This compound is approved for the treatment of type 1 Gaucher disease (GD1) and Niemann-Pick disease type C (NP-C).[4][5]

Gaucher Disease Type 1 (GD1)

GD1 is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in macrophages.[4] this compound is indicated for adults with mild to moderate GD1 for whom enzyme replacement therapy (ERT) is not a therapeutic option.[9] Clinical trials have demonstrated its efficacy in reducing organ volume and improving hematological parameters.[7][10]

Table 1: Summary of Quantitative Outcomes in this compound Clinical Trials for Gaucher Disease Type 1

| Study / Duration | Key Parameter | Baseline (Mean) | Change from Baseline (Mean) | p-value | Citation(s) |

|---|---|---|---|---|---|

| Cox et al. (2000) | Liver Volume | - | ↓ 12% | < 0.001 | [10] |

| (12 months, n=22) | Spleen Volume | - | ↓ 19% | < 0.001 | [10] |

| Hemoglobin | - | ↑ 0.26 g/dL | Not Significant | [8] | |

| Platelet Count | - | ↑ 8.7 x 10⁹/L | Not Significant | [8] | |

| Chitotriosidase | - | ↓ 16.4% | < 0.001 | [10] | |

| Extension Study | Liver Volume | - | ↓ 14.5% | - | [8] |

| (36 months, n=14) | Spleen Volume | - | ↓ 26.4% | - | [8] |

| Hemoglobin (anemic subset) | - | ↑ 1.28 g/dL | Significant | [8] | |

| Pastores et al. (2005) | Liver Volume (18 mos) | - | ↓ 15.1% | - | [10] |

| (24 months, n=7) | Spleen Volume (18 mos) | - | ↓ 24.3% | - | [10] |

| Chitotriosidase (24 mos) | - | ↓ 25.4% | - | [10] | |

| ZAGAL Project | Hemoglobin | 13.1 g/dL | +2.3% (Stable) | - | [11][12] |

| (Switch from ERT, 48 mos) | Platelet Count | 148 x 10⁹/L | -1.4% (Stable) | - | [11][12] |

| | Chitotriosidase | 2998 nmol/mL/h | ↑ 18.2% | - |[11][12] |

Niemann-Pick Disease Type C (NP-C)

NP-C is a neurovisceral disorder characterized by defective intracellular lipid trafficking, leading to the accumulation of cholesterol and GSLs.[5] this compound is the first approved therapy for progressive neurological symptoms in adult and pediatric NP-C patients.[4] Its ability to cross the blood-brain barrier makes it a valuable option for addressing the neurological manifestations of the disease.[1] Long-term data suggest that this compound therapy can stabilize neurological disease progression.[13][14]

Table 2: Summary of Quantitative Outcomes in this compound Clinical Trials for Niemann-Pick Disease Type C

| Study / Duration | Key Parameter | Outcome | Citation(s) |

|---|---|---|---|

| Randomized Trial & Extension | Horizontal Saccadic Eye Movement (HSEM) Velocity | Improvement at 12 months, stabilization at 24 months | [13][14] |

| (24 months, n=15-21) | Swallowing Function | Improved or stable in 86-93% of patients | [13][14] |

| Ambulation | Stabilized at 12 and 24 months | [13][14] | |

| Overall Disease Stability | 68% of patients had stable disease at ≥12 months | [13][14] | |

| Retrospective Survival Study | Risk of Mortality (Neurological Onset Group) | Hazard Ratio: 0.51 (p < 0.01) | [15][16] |

| (n=669) | Risk of Mortality (Diagnosis Group) | Hazard Ratio: 0.44 (p < 0.001) |[15][16] |

Experimental Protocols

Evaluating the efficacy of this compound involves a range of in vitro and in vivo assays. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This assay directly measures the inhibitory activity of a compound on the GCS enzyme.

-

Preparation of Enzyme Source:

-

Assay Reaction:

-

In a microcentrifuge tube, combine the membrane preparation with an assay buffer containing a fluorescently- or radiolabeled ceramide substrate (e.g., NBD-C6-ceramide) and the co-substrate UDP-glucose.

-

Add varying concentrations of this compound (or test compound) to different tubes. Include a no-inhibitor control.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Product Separation and Quantification:

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the product (glucosylceramide) from the unreacted ceramide substrate using thin-layer chromatography (TLC).

-

Quantify the amount of product formed by measuring the fluorescence or radioactivity of the corresponding spot on the TLC plate.

-

-

Data Analysis:

-

Calculate the percentage of GCS inhibition at each this compound concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition versus inhibitor concentration.

-

Protocol 2: Quantification of Glycosphingolipids (GSLs) in Tissues

This protocol allows for the measurement of GSL accumulation in preclinical models or patient-derived samples.

-

Sample Preparation:

-

Homogenize a known weight of tissue (e.g., brain, liver) in water.

-

Determine the protein concentration of the homogenate for normalization.

-

-

Lipid Extraction:

-

Perform a sequential lipid extraction using chloroform and methanol followed by partitioning against an aqueous phase to separate lipids from other macromolecules.

-

-

GSL Isolation and Analysis:

-

Isolate the GSL fraction from the total lipid extract using solid-phase extraction or other chromatographic techniques.

-

For analysis of glycan headgroups, GSLs can be enzymatically digested using an endoglycoceramidase to release the glycans.[18][19]

-

Analyze the intact GSLs or the released glycans using liquid chromatography-mass spectrometry (LC-MS/MS).[20]

-

-

Quantification:

-

Identify individual GSL species (e.g., GlcCer, GM2, GM3) based on their mass-to-charge ratio and fragmentation patterns.

-

Quantify the amount of each GSL species by comparing its peak area to that of a known amount of an internal standard. Results are typically expressed as pmol/mg of protein.

-

Protocol 3: Clinical Assessment of Horizontal Saccadic Eye Movement (HSEM) Velocity

HSEM velocity is a key quantitative measure of neurological function in NP-C, as saccadic eye movements are typically slowed in affected individuals.

-

Patient Setup:

-

The patient is seated comfortably in a dark, quiet room with their head stabilized by a chin rest.

-

-

Stimulus Presentation:

-

Visual targets (e.g., small dots or crosses) are presented on a computer screen positioned at a fixed distance from the patient.

-

The targets appear sequentially at different horizontal positions (e.g., ±10° and ±20° from the center). The patient is instructed to look at each new target as quickly and accurately as possible.

-

-

Eye Movement Recording:

-

Eye movements are recorded using a non-invasive video-oculography or infrared oculography system, which tracks pupil position at a high sampling rate (e.g., 250 Hz or higher).

-

-

Data Analysis:

-

The recorded data is processed to identify individual saccades.

-

For each saccade, the peak velocity is determined.

-

A "main sequence" plot is generated by plotting the peak velocity of each saccade against its amplitude (the distance the eye moved).

-

The slope of the regression line of this plot provides a single quantitative measure of saccadic function. A steeper slope indicates faster, healthier saccades.

-

Changes in this slope are monitored over time to assess disease progression or stabilization in response to therapy.[13][14]

-

Conclusion

This compound represents a cornerstone of substrate reduction therapy for glycosphingolipid storage disorders. Its mechanism, centered on the inhibition of glucosylceramide synthase, has proven effective in managing the systemic symptoms of Gaucher disease type 1 and, crucially, in stabilizing the progressive neurological decline in Niemann-Pick disease type C.[10][13] The quantitative data from numerous clinical studies underscore its therapeutic value. The methodologies outlined herein—from in vitro enzyme assays to in vivo GSL quantification and clinical neurological assessments—are fundamental to the ongoing research and development of this compound and next-generation SRT agents for a broader range of lysosomal storage disorders.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Portico [access.portico.org]

- 9. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 10. Review of this compound for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. haematologica.org [haematologica.org]

- 12. Twelve years of experience with this compound in the treatment of type 1 Gaucher disease: The Spanish ZAGAL project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Long‐term survival outcomes of patients with Niemann‐Pick disease type C receiving this compound treatment: A large retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-term survival outcomes of patients with Niemann-Pick disease type C receiving this compound treatment: A large retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Miglustat's Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule inhibitor of glucosylceramide synthase, an essential enzyme in the biosynthesis of most glycosphingolipids. Its ability to cross the blood-brain barrier (BBB) is a critical attribute for its therapeutic application in lysosomal storage disorders with neurological involvement, such as Gaucher disease type 3 and Niemann-Pick disease type C. This technical guide provides an in-depth analysis of the scientific evidence demonstrating this compound's capacity to penetrate the central nervous system (CNS), detailing the quantitative data, experimental methodologies employed in key studies, and the current understanding of its transport mechanism.

Quantitative Analysis of Blood-Brain Barrier Penetration

The passage of this compound across the BBB has been quantified in both preclinical animal models and human clinical trials. The data consistently demonstrates that this compound achieves significant concentrations in the CNS.

Preclinical Data

Studies in rodent models have been instrumental in establishing the brain-penetrating capabilities of this compound.

| Animal Model | Dosing | Brain/Plasma Ratio | CSF/Plasma Ratio | Reference |

| Mouse | Single Oral Dose | ~0.1 | Not Reported | (Cox, 2005) |

| Mouse | Steady-State Dosing | ~0.2 | Not Reported | (Cox, 2005) |

Clinical Data

Data from clinical trials in patients with Gaucher disease type 3 provide direct evidence of this compound's presence in the human CNS.

| Patient Population | Dosing | CSF Concentration (ng/mL) | CSF/Plasma Ratio | Reference |

| Gaucher Disease Type 3 | Multiple Oral Doses | 201 - 629 (trough) | Up to 0.6 (trough) | [1] |

Experimental Protocols

The quantification of this compound in biological matrices from these studies required specific and sensitive methodologies. Below are summaries of the key experimental protocols.

Animal Pharmacokinetic Studies

A pivotal study in rats utilized radiolabeled this compound to trace its distribution.[2][3]

-

Animal Model: Sprague-Dawley rats.[3]

-

Drug Administration: Oral gavage or intravenous injection of [¹⁴C]-labeled this compound.[3]

-

Sample Collection: Blood samples were collected at various time points. Brain tissue was harvested at the end of the study.

-

Sample Analysis: Radioactivity in plasma and homogenized brain tissue was quantified using liquid scintillation counting to determine the concentration of this compound and its metabolites.[3]

Clinical Cerebrospinal Fluid Analysis

The analysis of this compound in human CSF was a key component of a clinical trial in patients with Gaucher disease type 3.[1]

-

Patient Population: Patients with a confirmed diagnosis of Gaucher disease type 3.[1]

-

Drug Administration: Patients received oral this compound.[1]

-

Sample Collection: Cerebrospinal fluid and blood samples were collected.[1]

-

Sample Analysis: A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of this compound in human plasma and CSF.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the blood-brain barrier penetration of this compound in a preclinical setting.

Mechanism of Transport Across the Blood-Brain Barrier

The precise mechanism by which this compound crosses the blood-brain barrier has not been fully elucidated. However, its physicochemical properties, being a small, water-soluble molecule, are thought to facilitate its passage.

An important consideration in brain penetration of drugs is the role of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the brain. An in vitro study using a Caco-2 cell monolayer, a model for the intestinal and BBB epithelium, investigated the interaction of this compound with P-gp. The results indicated that this compound is neither a substrate nor an inhibitor of the P-gp efflux system. This finding is significant as it suggests that the brain concentrations of this compound are not limited by P-gp mediated efflux.

The lack of interaction with P-gp, coupled with its structural similarity to glucose, has led to speculation that this compound may utilize a carrier-mediated transport system, such as a glucose transporter (GLUT), to enter the brain. However, direct evidence for the involvement of specific transporters is currently lacking.

The following diagram illustrates the current understanding of this compound's interaction with the BBB.

Conclusion

References

Preclinical Efficacy of Miglustat in Rare Genetic Glycosphingolipid Storage Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat, an N-alkylated iminosugar, is a reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] This mechanism of action, known as substrate reduction therapy (SRT), aims to decrease the rate of GSL synthesis to a level that allows the residual lysosomal degradative activity to clear the accumulating substrate.[1][3] This approach has shown promise in several rare genetic diseases characterized by the lysosomal accumulation of GSLs. This technical guide provides an in-depth overview of the preclinical studies of this compound, focusing on Niemann-Pick type C (NPC) disease and Gaucher disease. It includes quantitative data from key animal studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of glucosylceramide synthase.[2][4] By blocking this initial step, it reduces the production of glucosylceramide, the precursor for a wide range of more complex glycosphingolipids, including gangliosides GM2 and GM3.[1][5] In diseases like NPC, where there is a secondary accumulation of these GSLs, and in Gaucher disease, where there is a primary accumulation of glucosylceramide, this reduction in substrate biosynthesis helps to alleviate the cellular pathology.[1][6]

Preclinical Studies in Niemann-Pick Type C (NPC) Disease

NPC disease is a neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, leading to impaired intracellular lipid trafficking and secondary accumulation of cholesterol and GSLs, including gangliosides GM2 and GM3.[7][8] Preclinical studies in feline and murine models of NPC have demonstrated the potential of this compound to ameliorate the disease phenotype.

Quantitative Data from Preclinical NPC Studies

| Animal Model | Dosage | Key Findings | Reference |

| Feline NPC Model | 25 mg/kg, orally, every 12 hours | - Increased Lifespan: Mean lifespan extended to 35.7 weeks compared to 20.5 weeks in untreated cats (a 74% increase).- Delayed Symptom Onset: Neurological signs were delayed.- Reduced GM2 Ganglioside: 35% decrease in GM2 ganglioside accumulation in the cerebellum.- Pharmacokinetics: Plasma half-life of 6.6 ± 1.1 hours, Tmax of 1.7 ± 0.6 hours, Cmax of 20.3 ± 4.6 µg/mL, and AUC of 104.1 ± 16.6 µg·h/mL. | [7][9][10] |

| Murine NPC1-/- Model | 1200 mg/kg daily, oral administration | - Increased Lifespan: Approximately 33% increase in lifespan.- Restored Synaptic Plasticity: Rescued long-term potentiation (LTP) deficits.- Restored ERK Activation: Restored phosphorylation of extracellular signal-regulated kinases (ERKs). | [1][11] |

Experimental Protocols for NPC Models

-

Feline NPC Model: Cats with a naturally occurring NPC1 mutation are used. This compound is administered orally, dissolved in water, starting at 3 weeks of age and continuing for the lifespan of the animal.[9][10]

-

Murine NPC1-/- Model: BALB/c Npc1m1N/-J mice are a commonly used model that recapitulates many features of human NPC disease.[8] this compound is typically administered orally via gavage.

The rotarod test is employed to assess motor coordination and balance.

-

Apparatus: An accelerating rotarod apparatus with individual lanes for each mouse. The rod diameter is typically around 3-5 cm.

-

Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.

-

Procedure:

-

Mice are placed on the rotating rod, which is initially set at a low speed (e.g., 4 rpm).

-

The rod then accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).

-

The latency to fall from the rod is recorded for each mouse.

-

Multiple trials (typically 3) are conducted with an inter-trial interval of at least 15 minutes.[6][11][12]

-

-

Data Analysis: The average latency to fall across the trials is calculated and compared between treated and untreated groups.

Loss of Purkinje cells in the cerebellum is a hallmark of NPC neurodegeneration.

-

Tissue Preparation: Mice are euthanized, and their brains are collected. The cerebellum is dissected and fixed in 4% paraformaldehyde. The tissue is then embedded in paraffin and sectioned.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) or with specific markers for Purkinje cells, such as Calbindin-D28k, using immunohistochemistry.[13][14]

-

Quantification: The number of Purkinje cells is counted in specific lobules of the cerebellum. This can be expressed as a linear density (cells per unit length of the Purkinje cell layer).[15]

-

Data Analysis: The Purkinje cell counts or densities are compared between this compound-treated and untreated NPC animals and wild-type controls.

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

-

Lipid Extraction: Total lipids are extracted from the homogenate using a solvent mixture, such as chloroform/methanol/water.[14]

-

Purification: Gangliosides are separated from other lipids using techniques like solid-phase extraction on a C18 column.[14]

-

LC-MS/MS Analysis: The purified ganglioside fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is often used for separation of different ganglioside species.[6][12]

-

Data Analysis: The abundance of specific gangliosides (e.g., GM2, GM3) is quantified by comparing the peak areas to those of known standards. Results are typically normalized to the tissue weight.

Signaling Pathway and Experimental Workflow

Preclinical studies have shown that this compound treatment in NPC1-/- mice can restore impaired synaptic plasticity, a key process for learning and memory. This effect is associated with the restoration of the phosphorylation of extracellular signal-regulated kinases (ERKs).[1][11]

Preclinical Studies in Gaucher Disease

Gaucher disease is caused by a deficiency of the lysosomal enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages.[6]

Quantitative Data from Preclinical Gaucher Disease Studies

Preclinical studies have utilized mouse models of Gaucher disease to evaluate SRT. While some studies have focused on newer GCS inhibitors, the principles are applicable to this compound.

| Animal Model | Treatment | Key Findings | Reference |

| Gaucher Mouse Model (D409V/null) | Genz-112638 (a GCS inhibitor) | - Reduced Glucosylceramide: Significant reduction in glucosylceramide levels in the liver, spleen, and lung. | [11] |

| Normal Mice | This compound (2400 mg/kg/day) | - Reduced GSL Content: 70% reduction in GSL levels in various peripheral tissues. | [16] |

Experimental Protocols for Gaucher Disease Models

-

D409V/null Mouse Model: This model has a point mutation in the Gba gene, leading to reduced glucocerebrosidase activity and glucosylceramide accumulation.[11]

The protocol is similar to that for ganglioside quantification, with the focus on measuring glucosylceramide levels in tissues like the liver, spleen, and lung. LC-MS/MS is the preferred method for accurate quantification.

Conclusion

Preclinical studies in animal models of Niemann-Pick type C and Gaucher disease have provided a strong rationale for the use of this compound as a substrate reduction therapy. These studies have demonstrated that by inhibiting glucosylceramide synthase, this compound can reduce the accumulation of pathogenic glycosphingolipids, delay disease progression, and improve neurological and visceral outcomes. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies for these and other rare genetic diseases. Further research focusing on the precise molecular mechanisms and long-term efficacy of this compound will continue to be of great importance.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Synaptic ERK2 Phosphorylates and Regulates Metabotropic Glutamate Receptor 1 In Vitro and in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. avantiresearch.com [avantiresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Miglustat as a Competitive Inhibitor of Glucosylceramide Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miglustat (N-butyldeoxynojirimycin) is an orally administered iminosugar that functions as a potent, competitive, and reversible inhibitor of glucosylceramide synthase (GCS).[1] This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, this compound effectively reduces the production of glucosylceramide and its downstream derivatives. This "substrate reduction therapy" approach has established this compound as a key therapeutic agent in the management of certain lysosomal storage disorders, namely Gaucher disease type 1 and Niemann-Pick disease type C (NPC), where the accumulation of GSLs is a primary pathological feature.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase

Glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase, UGCG) is the pivotal enzyme that initiates the synthesis of a vast array of glycosphingolipids.[3] this compound, as an analogue of the glucose moiety of the natural substrate, UDP-glucose, competes for the active site of GCS.[4] This competitive inhibition is specific to the binding of the ceramide substrate, while it remains non-competitive with respect to UDP-glucose.[4] By occupying the active site, this compound effectively blocks the transfer of glucose to ceramide, thereby preventing the formation of glucosylceramide. This reduction in the primary substrate for the synthesis of more complex GSLs leads to a decrease in their overall cellular concentration. In the context of lysosomal storage disorders like Gaucher disease and NPC, this reduction of substrate alleviates the burden on the deficient lysosomal enzymes responsible for GSL catabolism, thereby mitigating the pathological accumulation of these lipids.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of this compound against glucosylceramide synthase has been characterized in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.

| Inhibitor | Target Enzyme | System | IC50 | Reference |

| This compound | Glucosylceramide Synthase | Various | 10-50 µM | [5] |

| Eliglustat | Glucosylceramide Synthase | In vitro | ~25 nM | [5] |

| Ibiglustat (Venglustat) | Glucosylceramide Synthase | Not Specified | Potent Inhibitor | [6] |

| Genz-123346 | Glucosylceramide Synthase | Not Specified | 14 nM (for GM1) | [6] |

| PDMP | Glucosylceramide Synthase | Not Specified | Not Specified | [6] |

Key Experimental Protocols

In Vitro Glucosylceramide Synthase Activity Assay (using Radiolabeled Substrate)

This protocol describes a method to determine the enzymatic activity of glucosylceramide synthase in a cell-free system, which is crucial for characterizing the inhibitory potential of compounds like this compound.

Materials:

-

Cell lysate or purified GCS enzyme preparation

-

Ceramide substrate

-

Radiolabeled UDP-glucose (e.g., [14C]UDP-glucose or [3H]UDP-glucose)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.8)

-

Cofactors and additives (e.g., 2.0 mM EDTA, 10 mM MgCl2, 1.0 mM dithiothreitol, 2.0 mM β-NAD)[7]

-

Stop solution (e.g., isopropanol and Na2SO4 solution)[7]

-

Organic solvent for extraction (e.g., t-butyl methyl ether)[7]

-

Scintillation cocktail (e.g., EcoLume)[7]

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation: Prepare cell lysates or purified GCS enzyme at a suitable concentration in an appropriate buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, cofactors, and the ceramide substrate.

-

Inhibitor Addition (for IC50 determination): Add varying concentrations of this compound or other test inhibitors to the reaction mixture. For control reactions, add the vehicle solvent.

-

Enzyme Addition: Add the enzyme preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled UDP-glucose. The final concentration of UDP-glucose should be close to its Km value for the enzyme.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution (e.g., isopropanol and Na2SO4).[7]

-

Extraction of Glucosylceramide: Add an organic solvent (e.g., t-butyl methyl ether) to the mixture, vortex thoroughly, and centrifuge to separate the phases. The radiolabeled glucosylceramide product will partition into the organic phase.[7]

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Cellular Glycosphingolipid Levels by HPLC

This protocol outlines a method to quantify the levels of GSLs in cultured cells treated with this compound, providing a measure of the inhibitor's efficacy in a cellular context.

Materials:

-

Cultured cells

-

This compound or other test compounds

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)[9]

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification[10]

-

Enzyme for glycan release (e.g., Endoglycoceramidase)

-

Fluorescent labeling reagent (e.g., 2-anthranilic acid)

-

HPLC system with a fluorescence detector and a suitable column (e.g., normal-phase or HILIC)[11]

-

GSL standards

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).

-

Cell Harvesting and Lipid Extraction: Harvest the cells, and perform a total lipid extraction using a mixture of chloroform, methanol, and water.[9]

-

Purification of Glycosphingolipids: Purify the GSL fraction from the total lipid extract using solid-phase extraction to remove other lipid classes.[10]

-

Enzymatic Release of Glycans: Cleave the glycan headgroups from the ceramide backbone using a specific enzyme like Endoglycoceramidase.

-

Fluorescent Labeling: Label the released glycans with a fluorescent tag (e.g., 2-anthranilic acid) to enable sensitive detection by HPLC.[11]

-

HPLC Analysis: Separate the fluorescently labeled GSL-derived glycans using HPLC with a fluorescence detector. The separation can be achieved using a normal-phase or HILIC column with a suitable gradient elution.[11]

-

Quantification: Identify and quantify the individual GSL species by comparing their retention times and peak areas to those of known GSL standards that have been processed in parallel.

-

Data Analysis: Determine the dose-dependent effect of this compound on the levels of various GSLs by comparing the quantified amounts in treated versus untreated cells.

Signaling Pathways and Therapeutic Rationale

The inhibition of glucosylceramide synthase by this compound has profound effects on cellular signaling, primarily by altering the balance of bioactive sphingolipids and the composition of GSLs in cellular membranes.

Key Signaling Implications:

-

Sphingolipid Rheostat: By preventing the conversion of ceramide to glucosylceramide, this compound can lead to an accumulation of ceramide. Ceramide is a pro-apoptotic and anti-proliferative signaling molecule, while many GSLs are associated with cell growth and survival. Thus, this compound can shift the "sphingolipid rheostat" towards a state that favors apoptosis and inhibits proliferation.[12]

-

Modulation of Receptor Function: GSLs are integral components of lipid rafts, which are specialized membrane microdomains that organize signaling complexes. Changes in the GSL composition of these rafts can alter the activity of various receptors, including growth factor receptors (e.g., EGFR) and integrins, thereby impacting downstream signaling cascades that control cell growth, adhesion, and migration.[13][14]

-

Inflammation and Immune Response: The accumulation of certain GSLs, as seen in Gaucher disease, can trigger chronic inflammation and immune dysregulation.[14] By reducing the synthesis of these GSLs, this compound can help to ameliorate these inflammatory responses.

The therapeutic rationale for this compound in Gaucher disease and NPC is to reduce the rate of GSL synthesis to a level that the compromised lysosomal degradation machinery can manage. This prevents the pathological accumulation of GSLs and the subsequent cellular dysfunction.

Visualizations

Caption: Glycosphingolipid biosynthesis pathway showing this compound's competitive inhibition of GCS.

References

- 1. Substrate reduction therapy with this compound for type 1 Gaucher disease: A retrospective analysis from a single institution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and simple assay method for UDP-glucose:ceramide glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]

- 10. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Glycosphingolipid–Protein Interaction in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Pharmacology of Iminosugars in Neurological Disorders: A Technical Guide

Abstract

Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, represent a versatile class of small molecules with significant therapeutic potential for a range of neurological disorders, particularly lysosomal storage disorders (LSDs) with neurological involvement.[1][2] Their ability to competitively inhibit glycosidases and glycosyltransferases or to act as pharmacological chaperones for misfolded enzymes provides two distinct and powerful mechanisms of action.[3][4][5] This technical guide provides an in-depth review of the core pharmacology of iminosugars, focusing on their application in conditions such as Gaucher disease, Niemann-Pick type C disease, Fabry disease, and GBA1-associated Parkinson's disease. We consolidate key quantitative data, detail essential experimental protocols for their evaluation, and provide visual diagrams of their therapeutic pathways and discovery workflow.

Introduction to Iminosugars

Iminosugars are naturally occurring or synthetic carbohydrate mimics that can interact with carbohydrate-processing enzymes due to their structural similarity to the transition state of the natural substrate.[2] This interaction allows them to function primarily in two ways relevant to neurological disease:

-

Enzyme Inhibition: As competitive inhibitors of enzymes like glucosylceramide synthase (GCS), they can reduce the rate of biosynthesis of specific glycosphingolipids (GSLs). This "Substrate Reduction Therapy" (SRT) aims to balance the synthesis of a substrate with its impaired degradation, thereby preventing its toxic accumulation.[6][7][8]

-

Pharmacological Chaperoning: At sub-inhibitory concentrations, certain iminosugars can bind to and stabilize mutant, misfolded enzymes in the endoplasmic reticulum (ER). This action as a "Pharmacological Chaperone" (PC) facilitates correct folding and trafficking of the enzyme to the lysosome, increasing its residual catalytic activity.[4][9][10]

Their small molecular size, oral bioavailability, and, crucially for neurological applications, their ability to cross the blood-brain barrier, make them an attractive therapeutic modality.[3][11][12]

Core Mechanisms of Action

Substrate Reduction Therapy (SRT)

SRT is a therapeutic strategy for LSDs that targets the synthesis of the accumulating substrate rather than the deficient enzyme itself. In many glycosphingolipidoses, the enzyme glucosylceramide synthase (GCS) catalyzes the first committed step in the biosynthesis of most GSLs.[6][7] By partially inhibiting GCS, N-alkylated iminosugars like miglustat reduce the influx of GSLs to the lysosome, alleviating the burden on the compromised catabolic pathway.[6][7][8] This approach is generic and can be applied to multiple disorders where glucosylceramide-based lipids accumulate.

Pharmacological Chaperone Therapy (PCT)

Many genetic mutations result in the production of enzyme proteins that are catalytically functional but misfolded. The ER's quality control system recognizes these misfolded proteins and targets them for premature degradation.[10][13] Pharmacological chaperones are active-site-specific ligands that, at low concentrations, bind to the misfolded enzyme in the neutral pH environment of the ER.[9] This binding stabilizes the protein's conformation, allowing it to pass quality control and be trafficked to the acidic environment of the lysosome.[4][9] The lower pH and high concentration of substrate in the lysosome facilitate the dissociation of the chaperone, freeing the now correctly-located enzyme to perform its catalytic function.[4]

Key Iminosugars in Neurological Disorders

Several iminosugars have been approved or are under active investigation for neurological disorders. Their properties and primary applications are summarized below.

Table 1: Overview of Key Iminosugars and Related Compounds in Neurological Disorders

| Compound | Type / Class | Primary Mechanism | Target Enzyme / Protein | Target Disease(s) | CNS Penetrant |

|---|---|---|---|---|---|

| This compound (N-butyl-deoxynojirimycin) | Iminosugar | Substrate Reduction Therapy (SRT) | Glucosylceramide Synthase (GCS) | Niemann-Pick Type C (NPC), Gaucher Disease Type 1 | Yes[11][14] |

| Lucerastat | Iminosugar | Substrate Reduction Therapy (SRT) | Glucosylceramide Synthase (GCS) | Fabry Disease | Yes[15] |

| Venglustat | Iminosugar | Substrate Reduction Therapy (SRT) | Glucosylceramide Synthase (GCS) | GBA1-Associated Parkinson's Disease, Fabry Disease | Yes[16] |

| Ambroxol | Non-iminosugar | Pharmacological Chaperone Therapy (PCT) | Glucocerebrosidase (GCase) | Gaucher Disease (neuronopathic forms), GBA1-Associated Parkinson's Disease | Yes[17][18] |

| 1-Deoxygalactonojirimycin (DGJ) | Iminosugar | Pharmacological Chaperone Therapy (PCT) | α-Galactosidase A (α-Gal A) | Fabry Disease | Yes[5][19] |

Quantitative Data from Clinical & Preclinical Studies

The efficacy and pharmacological activity of these compounds have been quantified in numerous studies. A summary of key findings is presented to allow for comparison.

Table 2: Summary of Quantitative Clinical and Pharmacodynamic Data

| Compound | Disease | Study Phase | Key Quantitative Outcome(s) | Dosage | Reference(s) |

|---|---|---|---|---|---|

| This compound | Niemann-Pick Type C | Controlled Trial | Improved horizontal saccadic eye movement (HSEM) velocity; stabilized swallowing and ambulation. | 200 mg, 3x daily | [11][20] |

| Lucerastat | Fabry Disease | Phase 3 | ~50% reduction in plasma Gb3 levels after 6 months compared to a 12% increase with placebo. | 1000 mg, 2x daily | [15] |

| Lucerastat | Fabry Disease (w/ ERT) | Exploratory | Significant decrease from baseline in plasma GSLs: Glucosylceramide (-49.0%), Lactosylceramide (-32.7%), Globotriaosylceramide (-55.0%). | 1000 mg, 2x daily | [21] |

| Venglustat | GBA1-Associated Parkinson's Disease | Phase 2 | ~75% decrease in glucosylceramide concentrations in plasma and CSF. No significant difference in MDS-UPDRS score vs. placebo. | 15 mg, 1x daily | [16][22][23] |

| Ambroxol | Neuronopathic Gaucher Disease | Pilot Study | Significantly increased lymphocyte GCase activity; decreased glucosylsphingosine in CSF. | Up to 25 mg/kg/day | [18][24] |

| Ambroxol | Gaucher Disease Type 1 | Pilot Study | One patient showed: +16.2% hemoglobin, +32.9% platelets, -14.4% spleen volume after 6 months. | 150 mg, daily |[25] |

Experimental Protocols

The evaluation of iminosugars requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the field.

Protocol: Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from methods used to assess SRT compounds like this compound.[14][18][21][26] It measures the ability of a compound to inhibit the synthesis of glucosylceramide from ceramide.

-

1. Preparation of Microsomes:

-

a. Harvest cells (e.g., cultured human fibroblasts or a relevant cell line) during the log-phase of growth.

-

b. Homogenize cells via sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors like leupeptin and aprotinin).

-

c. Isolate the microsomal fraction by ultracentrifugation at ~130,000 x g for 60 minutes at 4°C.

-

d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

2. Enzyme Reaction:

-

a. Prepare a reaction mixture containing approximately 50 µg of microsomal protein in a final volume of 200 µL.

-

b. The reaction buffer should contain a liposomal substrate. Prepare liposomes consisting of C6-ceramide (e.g., 1.0 mM), phosphatidylcholine (e.g., 3.6 mM), and a sulfatide (e.g., 0.9 mM).

-

c. Add the test iminosugar inhibitor at various concentrations (e.g., from 1 nM to 100 µM) or vehicle control (DMSO/water).

-

d. Initiate the reaction by adding a radiolabeled sugar donor, such as [³H]UDP-glucose.

-

e. Incubate the reaction in a shaking water bath at 37°C for 60 minutes.

-

-

3. Product Extraction and Quantification:

-

a. Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

-

b. Extract the lipids from the aqueous phase.

-

c. Separate the product, [³H]glucosyl-C6-ceramide, from the unreacted [³H]UDP-glucose and other lipids using thin-layer chromatography (TLC).

-

d. Quantify the radiolabeled product by scintillation counting or autoradiography.

-

e. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Protocol: Pharmacological Chaperone Activity Assay in Patient Fibroblasts

This assay is crucial for evaluating PCT candidates like Ambroxol.[9] It directly measures the enhancement of residual enzyme activity in cells harboring a specific mutation.

-

1. Cell Culture:

-

a. Culture human fibroblasts derived from a patient with a known missense mutation (e.g., N370S for Gaucher disease) in standard culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

b. Seed cells in multi-well plates and allow them to adhere overnight.

-

-

2. Chaperone Incubation:

-

a. Prepare stock solutions of the test iminosugar chaperone in a suitable solvent (e.g., sterile water or DMSO).

-

b. Replace the culture medium with fresh medium containing the chaperone at a range of concentrations (e.g., 1 µM to 200 µM). Include a vehicle-only control.

-

c. Incubate the cells with the compound for 4-5 days to allow for new enzyme synthesis, folding, and trafficking.

-

-

3. Cell Lysis and Enzyme Activity Measurement:

-

a. Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any remaining extracellular compound.

-

b. Lyse the cells on ice using a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or saponin) in a citrate/phosphate buffer at a pH optimal for the target enzyme (e.g., pH 5.2 for GCase).

-

c. Determine the total protein concentration in the lysate.

-

d. To measure enzyme activity, add a specific fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside, 4-MUG, for GCase) to the cell lysate.[3][22]

-

e. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

f. Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).

-

g. Measure the fluorescence of the released 4-methylumbelliferone product on a plate reader.

-

-

4. Data Analysis:

-

a. Normalize the fluorescence units to the protein concentration and incubation time to calculate enzyme activity (e.g., in nmol/mg protein/hr).

-

b. Express the activity in chaperone-treated cells as a fold-increase over the activity in vehicle-treated cells.

-

Protocol: Quantification of Glycosphingolipids in Cerebrospinal Fluid (CSF)

This protocol is essential for assessing target engagement of CNS-penetrant drugs like venglustat.[16][22] It is based on a sensitive HPLC method for GSL analysis.[15][20]

-

1. GSL Extraction from CSF:

-

a. Use 100 µL of CSF in a screw-cap tube. Add 100 µL of deionized water.

-

b. Add 0.8 mL of a chloroform/methanol mixture (1:2, v/v) and incubate at 4°C overnight.

-

c. Induce phase separation by adding 0.2 mL PBS and 0.2 mL chloroform, then vortex and centrifuge.

-

d. Carefully collect the lower (organic) phase containing lipids and dry it under a stream of nitrogen.

-

e. Re-suspend the dried lower phase and combine it with the upper phase for total GSL analysis.

-

-

2. Enzymatic Digestion:

-

a. Digest the extracted GSLs with a ceramide glycanase (e.g., from medicinal leech) to cleave the oligosaccharide headgroups from the ceramide lipid anchor. This step linearizes the glycans for analysis.

-

b. Incubate the sample with the enzyme in its recommended buffer at 37°C overnight.

-

-

3. Fluorescent Labeling of Glycans:

-

a. Dry the digested sample completely.

-

b. Label the released oligosaccharides by reductive amination using a fluorescent tag, such as anthranilic acid (2-AA). This involves mixing the sample with the 2-AA labeling solution and a reducing agent (e.g., sodium cyanoborohydride) and incubating at 65°C.

-

-

4. HPLC Analysis:

-

a. Clean up the labeled sample to remove excess reagents.

-

b. Analyze the 2-AA labeled glycans using normal-phase high-performance liquid chromatography (NP-HPLC) with a fluorescence detector.

-

c. Use a gradient of solvents to separate the different glycan species based on their hydrophilicity.

-

d. Identify and quantify individual GSL species by comparing their retention times and peak areas to those of known standards. Molar quantities can be calculated using a calibration standard.

-

Drug Discovery and Evaluation Workflow

The development of a new iminosugar therapeutic for a neurological disorder follows a logical progression from initial screening to preclinical validation.

Conclusion and Future Directions

Iminosugars have established themselves as a clinically relevant class of therapeutics for neurological disorders, primarily by addressing the underlying molecular pathology of lysosomal storage diseases. The dual mechanisms of Substrate Reduction Therapy and Pharmacological Chaperone Therapy offer a flexible platform for drug development. While SRT provides a broad approach applicable to multiple GSL disorders, PCT offers a highly specific strategy for patients with responsive mutations.[4][6]

Current research continues to focus on identifying next-generation iminosugars with improved specificity, greater potency, and enhanced CNS penetration. Furthermore, the exploration of non-competitive, allosteric chaperones that stabilize the target enzyme without inhibiting its active site represents a promising future avenue.[9] As our understanding of the complex interplay between GSL metabolism, lysosomal function, and neurodegeneration deepens, iminosugar-based pharmacology will undoubtedly play a critical role in developing novel treatments for these devastating conditions.

References

- 1. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 2. books.rsc.org [books.rsc.org]

- 3. Mouse Model of Niemann-Pick Type C Disease Reveals the Correlation Between Neuronal Cell Death and Motor Deficits [jax.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Analysis of Molecular Chaperone Activities Using In Vitro and In Vivo Approaches | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 14. Measurement of GCase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Assessment of Neurodegeneration in Niemann-Pick Type C Mice by Quantitative T2 Mapping and Diffusion Tensor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of glycosphingolipids from human cerebrospinal fluid [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 21. researchgate.net [researchgate.net]

- 22. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. protocols.io [protocols.io]

Miglustat's Expanding Therapeutic Horizon: A Technical Guide Beyond Gaucher Disease

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of Miglustat, an established treatment for Gaucher disease type 1, in other lysosomal storage disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying science, clinical findings, and experimental methodologies related to this compound's broader applications.

Executive Summary

This compound, a potent reversible inhibitor of glucosylceramide synthase, has demonstrated significant promise in managing lysosomal storage disorders beyond its initial indication for Gaucher disease.[1][2] As a substrate reduction therapy (SRT), its ability to cross the blood-brain barrier makes it a valuable candidate for neurological lysosomal storage disorders.[3] This guide explores the mechanism of action, clinical efficacy, and safety profile of this compound in Niemann-Pick type C (NPC) disease, Tay-Sachs disease, and Sandhoff disease, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action: Substrate Reduction Therapy

This compound's therapeutic effect stems from its role as a substrate reduction agent.[1] It competitively and reversibly inhibits the enzyme glucosylceramide synthase, which is responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][4] In several lysosomal storage disorders, the genetic deficiency of a specific hydrolase leads to the accumulation of its glycosphingolipid substrate within lysosomes, causing cellular dysfunction and progressive pathology. By reducing the rate of synthesis of these substrates, this compound aims to restore a metabolic balance where the residual activity of the deficient enzyme can clear the accumulating substrate.[5] This is particularly relevant for neurodegenerative lysosomal storage disorders, as this compound can penetrate the central nervous system.[3]

References

- 1. The clinical swallow evaluation with a focus on stroke - Dysphagia Cafe [dysphagiacafe.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound in late-onset Tay-Sachs disease: a 12-month, randomized, controlled clinical study with 24 months of extended treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. blugenes.org [blugenes.org]

The Cellular Impact of Miglustat: A Technical Deep Dive into Affected Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction